molecular formula C8H8BrClO2S B8609059 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene

Cat. No.: B8609059
M. Wt: 283.57 g/mol
InChI Key: SWVOLGYISLXONP-UHFFFAOYSA-N
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Description

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is an organic compound with the molecular formula C8H8BrClO2S It is a derivative of benzene, featuring bromomethyl, chloro, and methylsulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-chloro-1-(methylsulfonyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The chloro and methylsulfonyl groups can participate in electrophilic aromatic substitution reactions, influencing the overall reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is unique due to the combination of bromomethyl, chloro, and methylsulfonyl groups on the benzene ring. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical transformations and applications .

Properties

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.57 g/mol

IUPAC Name

4-(bromomethyl)-2-chloro-1-methylsulfonylbenzene

InChI

InChI=1S/C8H8BrClO2S/c1-13(11,12)8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3

InChI Key

SWVOLGYISLXONP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)CBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-bromomethyl-2-fluoro-1-methanesulfonyl-benzene by replacing 3,4-difluorobenzaldehyde with 3-chloro-4-fluoro-benzaldehyde.
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